Methyl 2,3-difluoro-4-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5F2IO2 |
|---|---|
Molecular Weight |
298.02 g/mol |
IUPAC Name |
methyl 2,3-difluoro-4-iodobenzoate |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3 |
InChI Key |
DGIHTZGPYOSLIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)I)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2,3 Difluoro 4 Iodobenzoate
Retrosynthetic Analysis and Precursor Chemistry
Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inias.ac.injournalspress.com For Methyl 2,3-difluoro-4-iodobenzoate, the primary disconnections involve the ester linkage and the carbon-halogen bonds.
Synthesis from Halogenated Benzoic Acids
The most direct precursors to this compound are halogenated benzoic acids. The retrosynthetic approach suggests that the target molecule can be formed from 2,3-difluoro-4-iodobenzoic acid through an esterification reaction. This precursor itself can be synthesized from simpler halogenated aromatic compounds. For instance, 2,3,4-trifluoro-5-iodobenzoic acid is a useful raw material for producing other important chemical intermediates. google.com The synthesis often involves the iodination of a difluorobenzoic acid derivative. The precise control of iodination is crucial for the regioselectivity of the final product.
Derivations from Alternative Aromatic Precursors
Alternatively, the synthesis can commence from aromatic precursors that are not benzoic acids. For example, a suitable difluoroaniline could be a starting point. Through a series of reactions including diazotization followed by iodination (Sandmeyer reaction) and subsequent oxidation of a side chain to a carboxylic acid, the desired 2,3-difluoro-4-iodobenzoic acid can be obtained. Another approach could involve the use of polyfluorinated benzenes, where selective halogenation and functional group interconversion lead to the target structure.
Esterification Strategies for Benzoate (B1203000) Formation
The formation of the methyl ester from 2,3-difluoro-4-iodobenzoic acid is a critical step. Several esterification methods can be employed, with the choice depending on factors like reaction scale, substrate reactivity, and desired purity.
A common and straightforward method is the Fischer-Speier esterification . This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction.
Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, other methods can be utilized. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under milder conditions. orgsyn.org Another approach is the reaction of the acid with a methylating agent such as diazomethane (B1218177) or methyl iodide in the presence of a base. However, the toxicity and explosive nature of diazomethane necessitate careful handling.
Recent advancements have introduced more environmentally friendly and efficient catalytic methods. For example, various solid acid catalysts and enzyme-catalyzed esterifications are being explored to simplify workup procedures and minimize waste. organic-chemistry.org
Regioselective Introduction of Halogens (Fluorine and Iodine)
The precise placement of the fluorine and iodine atoms on the benzene (B151609) ring is paramount for the synthesis of this compound. This requires a deep understanding of the directing effects of the substituents and the choice of appropriate halogenating agents.
Strategies for Fluorine Incorporation
The introduction of fluorine atoms onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine and the potential for side reactions. wikipedia.org Therefore, specialized fluorinating agents and strategies are employed to achieve regioselectivity. numberanalytics.com
Electrophilic fluorination is a common method for introducing fluorine into electron-rich aromatic systems. numberanalytics.com This involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+").
Several modern electrophilic fluorinating reagents have been developed to offer better selectivity and safer handling compared to elemental fluorine. These include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and reagents such as Selectfluor®. rsc.orgmdpi.com The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the aromatic ring. For the synthesis of a 2,3-difluoro pattern, the directing effects of the initial functional groups on the starting material are critical. Often, the synthesis starts with a precursor that already contains one or more fluorine atoms, and subsequent reactions are used to introduce the remaining substituents in the desired positions.
Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the regioselective introduction of fluorine. rsc.orgbeilstein-journals.org These methods often utilize a directing group to guide the fluorinating agent to a specific ortho-position. While this might not be directly applicable to the synthesis of the 2,3-difluoro pattern in one step, it highlights the advanced strategies available for controlled fluorination.
Nucleophilic Fluorination Methodologies
Nucleophilic aromatic substitution (SNAr) is a cornerstone of organofluorine chemistry. For the synthesis of a 2,3-difluoroaromatic system, a common strategy involves the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion. This process is generally facilitated by the presence of electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.
One potential, though less direct, pathway to an ortho-difluoro system involves the generation and subsequent fluorination of an aryne intermediate. nih.govcas.cndntb.gov.ua For instance, an appropriately substituted o-(trimethylsilyl)aryl triflate can generate an aryne in the presence of a fluoride source like cesium fluoride (CsF). A novel approach involves a diphenyliodonium-catalyzed fluorination of arynes, which can proceed at room temperature. cas.cndntb.gov.ua This method provides a route to ortho-fluoroiodoarenes in a single pot, which could be adapted for the synthesis of the target molecule's core structure. cas.cn
A more direct approach would start from a precursor already containing some of the required substituents. For example, a nucleophilic aromatic substitution on a suitably activated dichlorobenzoic or dinitrobenzoic acid derivative could install the fluorine atoms. The reactivity of such substrates is highly dependent on the positioning of the activating groups. google.comtradeindia.com
| Parameter | Description | Source |
| Fluoride Source | Cesium fluoride (CsF), Potassium fluoride (KF) | cas.cn |
| Precursor | o-(trimethylsilyl)aryl triflate for aryne generation | cas.cn |
| Catalyst (for aryne) | Diphenyliodonium salt | cas.cndntb.gov.ua |
| Solvent | Acetonitrile (B52724) (MeCN), Dimethyl sulfoxide (B87167) (DMSO) | cas.cn |
| Temperature | Room temperature to 110 °C | cas.cn |
Difluorocarbene-Based Transformations
The introduction of two adjacent fluorine atoms via difluorocarbene (:CF₂) represents an alternative, albeit challenging, strategy for aromatic systems. Difluorocarbene is a highly reactive intermediate that readily undergoes cycloaddition with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. organic-chemistry.orgvapourtec.com Its reaction with aromatic rings is less common but can occur, particularly with electron-rich systems.
The generation of difluorocarbene can be achieved from various precursors, such as trimethyl(trifluoromethyl)silane (TMSCF₃) or sodium chlorodifluoroacetate. organic-chemistry.org The reaction with a benzene derivative could potentially proceed through a [2+1] cycloaddition to form a bicyclic intermediate, which would then need to undergo ring expansion and aromatization to yield the desired 1,2-difluorinated pattern. However, controlling the regioselectivity of the initial carbene addition to a substituted benzene ring is a significant hurdle. jmu.edu The electrophilic nature of difluorocarbene means it preferentially attacks electron-rich C=C bonds. cas.cn Therefore, a substrate with a pre-existing electron-donating group might direct the addition, but the subsequent steps to form the stable aromatic ring are often complex.
| Carbene Precursor | Generation Conditions | Reactant Type | Source |
| TMSCF₃ | Catalytic NaI | Alkenes, Alkynes | organic-chemistry.orgvapourtec.com |
| Sodium Chlorodifluoroacetate | Thermal decomposition | Alkenes | jmu.edu |
| Ph₃P⁺CF₂CO₂⁻ (PDFA) | Thermal or metal-catalyzed | Diazo compounds | acs.org |
Iodination Protocols for Aromatic Systems
Once the 2,3-difluorobenzoic acid or its methyl ester is obtained, the subsequent introduction of an iodine atom at the 4-position is typically achieved through electrophilic aromatic substitution. The two fluorine atoms and the carboxyl/ester group are deactivating, making the ring less susceptible to electrophilic attack. However, the directing effects of the substituents must be considered. The fluorine atoms are ortho, para-directing, while the carboxyl group is meta-directing. The position para to the fluorine at C-3 and ortho to the fluorine at C-2 is the most activated for electrophilic substitution.
A common and effective reagent for the iodination of deactivated aromatic rings is N-iodosuccinimide (NIS). researchgate.netorganic-chemistry.org The reaction is often carried out in a strong acid, such as sulfuric acid or trifluoroacetic acid, which activates the NIS to generate a more potent electrophilic iodine species. researchgate.netacs.org This method has been shown to be effective for the iodination of various substituted benzenes, including those with electron-withdrawing groups. acs.org The choice of solvent and the concentration of the acid catalyst can be tuned to optimize the reaction rate and regioselectivity.
| Iodinating Agent | Catalyst/Solvent | Substrate Type | Source |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Electron-rich aromatics | organic-chemistry.org |
| N-Iodosuccinimide (NIS) | H₂SO₄ or BF₃-H₂O | Deactivated aromatics | organic-chemistry.org |
| Iodine (I₂) | H₂O₂ / H₂SO₄ | Pyrazoles | acsgcipr.org |
| Iodine (I₂) | Oxone / DMF | Electron-rich aromatics | beilstein-journals.org |
Advanced Synthetic Approaches and Reaction Optimization
Beyond the classical methods, advanced synthetic strategies offer improved efficiency, selectivity, and milder reaction conditions for the synthesis of complex molecules like this compound.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis provides powerful tools for the formation of both carbon-fluorine and carbon-iodine bonds.
Palladium-catalyzed fluorination of aryl halides or triflates is a well-established method for introducing fluorine nucleophilically. researchgate.netacsgcipr.orgacs.org A potential route to the target molecule could involve the fluorination of a di-halo-iodobenzoate precursor. The success of these reactions often depends on the choice of ligand, which plays a crucial role in facilitating the challenging reductive elimination step to form the C-F bond. acsgcipr.orgnih.gov
Copper-catalyzed iodination of aryl bromides or chlorides, often referred to as an aromatic Finkelstein reaction, offers a mild and general method for introducing iodine. acs.org This reaction tolerates a wide range of functional groups and can be an effective alternative to electrophilic iodination, especially if the desired regioselectivity is difficult to achieve otherwise. acs.orgmdpi.com A plausible strategy would involve the copper-catalyzed iodination of methyl 2,3-difluoro-4-bromobenzoate.
| Reaction Type | Catalyst | Ligand (if applicable) | Reactants | Source |
| Pd-catalyzed Fluorination | Pd(0) complexes | Sterically-hindered biaryl phosphines | Aryl triflate/bromide + Fluoride source (e.g., AgF) | acsgcipr.orgacs.org |
| Cu-catalyzed Iodination | CuI | 1,2- or 1,3-diamines | Aryl bromide + Iodide source (e.g., NaI) | acs.org |
| Cu-catalyzed C-H Iodination | Cu(OAc)₂ | (none) | 1,3-Azoles + I₂ | beilstein-journals.org |
The final esterification of 2,3-difluoro-4-iodobenzoic acid can be accomplished using standard methods, such as Fischer esterification with methanol in the presence of an acid catalyst like sulfuric acid. rsc.orgresearchgate.net More advanced methods using heterogeneous catalysts, such as metal-organic frameworks (MOFs), have also been developed for the esterification of fluorinated benzoic acids, offering advantages in terms of catalyst recovery and reuse. rsc.orgnih.gov
Mechanochemical Synthesis Considerations
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is an emerging field in green chemistry that can offer solvent-free conditions, faster reaction times, and unique reactivity. beilstein-journals.orgrsc.org
The halogenation of aromatic compounds has been successfully demonstrated using mechanochemical methods. rsc.orgcolab.wsnih.gov For example, the iodination of electron-rich aromatic rings has been achieved by milling with molecular iodine and an oxidant like oxone. beilstein-journals.org Similarly, chlorination and bromination using N-halosuccinimides under ball-milling conditions are also reported. nih.govresearchgate.net These protocols could potentially be adapted for the iodination of a 2,3-difluorobenzoic acid precursor, offering a more sustainable synthetic route. The selectivity of these reactions can sometimes be controlled by liquid-assisted grinding (LAG), where small amounts of a liquid are added to influence the reaction pathway. beilstein-journals.org
| Reaction Type | Reagents | Conditions | Source |
| Aryl Iodination | I₂ + Oxone | Neat, Ball-milling | beilstein-journals.org |
| Aryl Halogenation | N-halosuccinimide (NXS) | Neat or LAG, Ball-milling | beilstein-journals.orgnih.govresearchgate.net |
| Aryl Chlorination | Trichloroisocyanuric acid (TCCA) | Neat, Ball-milling | rsc.org |
While the direct mechanochemical synthesis of this compound has not been specifically reported, the existing literature on mechanochemical halogenation and esterification suggests that a solvent-free or low-solvent synthesis could be a viable and environmentally friendly approach to explore.
Reactivity and Chemical Transformations of Methyl 2,3 Difluoro 4 Iodobenzoate
Cross-Coupling Reactions at the Aryl Iodide Moiety
The aryl iodide moiety of Methyl 2,3-difluoro-4-iodobenzoate is the primary site for cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, are fundamental in constructing more complex molecular architectures. eie.grmdpi.com
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide. tcichemicals.comharvard.edu In the context of this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position.
Recent studies have demonstrated the successful Suzuki-Miyaura coupling of arylboronic acids with aryl halides. nih.gov For instance, the coupling of various fluorinated boronic acids with aryl halides in the presence of a palladium catalyst and a base like potassium phosphate (B84403) (K₃PO₄) yields fluorinated biphenyls. rsc.org The general conditions for Suzuki-Miyaura coupling reactions often involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base, and a suitable solvent system, which can include aqueous mixtures. tcichemicals.comharvard.edu The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. tcichemicals.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Methyl 4-bromobenzoate | D-glucal pinanediol boronate | Pd(dppf)₂Cl₂ | K₃PO₄ | DMF | Methyl 4-(D-glucal)benzoate | 94% | nih.gov |
| 2-Iodo-4-nitrofluorobenzene | (2-Fluorophenyl)boronic acid | Palladium catalyst/PPh₃ | - | Dioxane | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81% | rsc.org |
| Aryl Halide | Fluorinated boronic acids | Palladium catalyst complex | K₃PO₄ | THF/Water | Fluorinated biphenyl | - | rsc.org |
Stille Coupling Reactions
The Stille coupling reaction provides another effective method for forming carbon-carbon bonds by reacting an organotin compound with an organohalide, catalyzed by palladium. organic-chemistry.orgresearchgate.net This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net
The mechanism of the Stille coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the coupled product and regenerate the catalyst. rsc.orglibretexts.org While specific examples involving this compound are not extensively documented in the provided results, the general applicability of the Stille reaction to aryl iodides suggests its feasibility. organic-chemistry.orgresearchgate.net The reaction is often carried out in non-polar solvents like THF or toluene.
Sonogashira Coupling Reactions
The Sonogashira coupling is a key reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. eie.gr This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net
While direct examples with this compound are not detailed, the Sonogashira coupling of methyl-4-bromobenzoate with 2-methylbut-3-yn-2-ol has been attempted, highlighting the potential for such transformations. researchgate.net Key to a successful Sonogashira coupling is the use of an inert atmosphere to prevent side reactions. researchgate.net
Heck Coupling Reactions
The Heck coupling reaction involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. nih.goveiu.edurug.nl This reaction is a valuable tool for the arylation of olefins.
Studies have shown the Heck coupling of methyl 4-iodobenzoate (B1621894) with various activated and unactivated alkenes. nih.govbeilstein-journals.org For instance, the reaction of methyl 4-iodobenzoate with cyclic olefins can afford allylic products in good yields. nih.gov Ligand-free palladium catalysts, such as Pd(OAc)₂, can be effective, particularly with reactive substrates. rug.nl
Table 2: Examples of Heck Coupling Reactions
| Aryl Iodide | Olefin | Catalyst | Base/Additive | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Methyl 4-iodobenzoate | 1-Cyclohexenyl methyl ketone | Pd(OAc)₂ | AgTFA | - | Arylated olefin | Trace (initial) | nih.gov |
| Methyl 4-iodobenzoate | Substituted cyclic olefins | - | - | - | Allylic products | Moderate to excellent | nih.gov |
| Methyl 2-iodobenzoate (B1229623) | Allylic alcohol | Pd(OAc)₂ | Et₃N | CH₃CN | Ketone | - | rug.nl |
Other Transition Metal-Mediated Cross-Couplings
Beyond the more common cross-coupling reactions, other transition metal-catalyzed transformations are also relevant. For instance, copper-catalyzed cross-coupling reactions have been developed for the synthesis of aryl(difluoromethyl)phosphonates from aryl iodides. nih.gov In some cases, the presence of a directing group on the aryl iodide, such as a carboxylate, can promote the reaction. ub.edu
Nucleophilic Substitution Reactions on the Aromatic Ring
The presence of two electron-withdrawing fluorine atoms on the aromatic ring of this compound enhances its electrophilicity, making it susceptible to nucleophilic aromatic substitution (SNAAr) reactions. In these reactions, a nucleophile replaces a leaving group (in this case, potentially one of the fluorine atoms) on the aromatic ring. The rate and regioselectivity of these reactions are influenced by the nature of the nucleophile and the reaction conditions. rsc.org
While the iodine atom is the primary site for cross-coupling, under certain conditions, nucleophilic attack on the fluorinated ring can occur. The electron-withdrawing effect of the fluorine atoms facilitates the addition of a nucleophile to the ring, forming a Meisenheimer complex, which then expels a fluoride (B91410) ion to give the substituted product. The position of substitution is governed by the relative activation provided by the fluorine and methyl ester groups.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comgoogle.com However, the benzene (B151609) ring in this compound is significantly deactivated towards electrophilic attack. This deactivation stems from the powerful electron-withdrawing inductive effects of the two fluorine atoms, the iodine atom, and the methyl carboxylate group (-COOCH₃). These groups collectively reduce the electron density of the π-system, making it less nucleophilic and thus less reactive towards electrophiles. nih.govorganic-chemistry.org
The single available position for substitution, C-6, is sterically hindered by the adjacent methyl ester group and electronically impoverished. In general, electrophilic substitution on polyfluorinated aromatic compounds is challenging and often requires harsh reaction conditions, such as the use of potent Lewis acids or superacids to generate highly reactive electrophiles. nih.govrsc.org
For instance, the nitration of similarly deactivated aromatic rings, such as benzylidyne trifluoride (C₆H₅CF₃), requires a strong nitrating system like nitric acid in concentrated sulfuric acid to proceed, yielding the meta-substituted product. chemguide.co.uknih.gov Given the cumulative deactivating effects of four substituents and steric hindrance around the only available C-H bond in this compound, electrophilic aromatic substitution is not a commonly employed strategy for its further functionalization. Consequently, specific examples of EAS reactions on this particular substrate are scarce in the scientific literature.
Transformations Involving the Methyl Ester Functionality
The methyl ester group is a key functional handle that can undergo a variety of transformations, including hydrolysis, transesterification, reduction, and oxidation.
Hydrolysis and Transesterification Studies
Hydrolysis
The methyl ester of 2,3-difluoro-4-iodobenzoate can be hydrolyzed to the corresponding carboxylic acid, 2,3-difluoro-4-iodobenzoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the presence of a large excess of water drives the equilibrium towards the carboxylic acid product. The synthesis of related halo-benzoate esters via Fischer esterification, the reverse of hydrolysis, confirms the viability of this transformation. nih.gov
Base-Catalyzed Hydrolysis (Saponification): This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible as the resulting carboxylate salt is deprotonated and is no longer electrophilic. While generally efficient, for a substrate like this compound, base-catalyzed hydrolysis at elevated temperatures could potentially lead to competing nucleophilic aromatic substitution (SNAr) reactions, where the hydroxide ion displaces one of the fluorine atoms.
Studies on related fluorinated esters have shown that the presence of fluorine atoms can influence the rate of hydrolysis. researchgate.net
Transesterification
Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 2,3-difluoro-4-iodobenzoate. As with hydrolysis, using a large excess of the new alcohol is necessary to shift the equilibrium towards the desired product. researchgate.net Research on related methyl benzoates has demonstrated transesterification using various catalytic systems. lumenlearning.com
Reduction and Oxidation Reactions
Reduction
The methyl ester group can be readily reduced to a primary alcohol, (2,3-difluoro-4-iodophenyl)methanol. This transformation is typically achieved using powerful reducing agents.
Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.combyjus.com The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comyoutube.com The likely course of the reaction involves the initial formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. lookchem.com A potential side reaction could be the reduction of the carbon-iodine bond to a carbon-hydrogen bond, as LiAlH₄ can reduce some aryl halides. adichemistry.comyoutube.com
Sodium Borohydride (NaBH₄): This reducing agent is generally not reactive enough to reduce esters on its own. masterorganicchemistry.com However, its reactivity can be enhanced by using it in conjunction with certain additives or solvents, such as methanol (B129727), which can enable the reduction of some aromatic esters. nih.gov
The table below summarizes common conditions for ester reduction.
| Reagent | Solvent(s) | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux, anhydrous | Primary Alcohol |
| Sodium Borohydride (NaBH₄) / Methanol | THF | Reflux | Primary Alcohol |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Hexane (B92381) | -78 °C | Aldehyde |
Oxidation
The oxidation of a methyl ester functional group is not a standard or synthetically useful transformation under typical laboratory conditions. The carbon atom of the ester is already in a high oxidation state (+3). While the iodine atom on the ring could be oxidized to a hypervalent iodine species using strong oxidizing agents like sodium perborate, the methyl ester group itself is expected to remain inert to such reagents. wikipedia.org
Reactions Modulating the Fluorine Substituents
The most significant reactivity of the aromatic ring in this compound involves the displacement of its fluorine substituents via nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comorganic-chemistry.org The ring is highly activated for this type of reaction due to the presence of the electron-withdrawing ester and iodo groups. numberanalytics.com
In the SNAr mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent loss of a leaving group, in this case, a fluoride ion, restores the aromaticity. A key feature of SNAr on polyfluoroaromatics is that fluoride is an excellent leaving group, a contrast to nucleophilic aliphatic substitution (SN1/SN2) where iodide is the best leaving group. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom that polarizes the C-F bond and activates the ring. masterorganicchemistry.com
Both fluorine atoms in this compound are activated towards substitution:
The fluorine at the C-2 position is para to the iodine atom and ortho to the methyl ester group.
The fluorine at the C-3 position is ortho to both the iodine atom and the methyl ester group.
The regioselectivity of the substitution (i.e., whether the C-2 or C-3 fluorine is replaced) depends on factors like the nature of the nucleophile and the specific reaction conditions. researchgate.net Studies on similar molecules, such as 2,4-difluoroiodobenzene, show that SNAr reactions can proceed regioselectively with a variety of nucleophiles. researchgate.netruc.dk
Common nucleophiles used in SNAr reactions on fluoroaromatics include:
O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) can displace fluorine to form ethers. researchgate.net
N-Nucleophiles: Ammonia, primary/secondary amines, and azides can react to form anilines and aryl azides.
S-Nucleophiles: Thiols (as thiolates) are potent nucleophiles that readily form thioethers. wikipedia.org
The table below provides illustrative examples of SNAr reactions on a related substrate, demonstrating the types of transformations possible.
| Substrate | Nucleophile | Conditions | Product Type | Ref. |
| Pentafluoronitrobenzene | Sodium azide (B81097) (NaN₃) | Acetone | Aryl azide | |
| Octafluorotoluene | Phenothiazine / K₂CO₃ | DMF, 60 °C | Aryl amine | organic-chemistry.org |
| 2,4-Difluoroiodobenzene | Pyrazole / Cu catalyst | - | N-Aryl heterocycle | researchgate.net |
| 4,5-Difluoro-1,2-dinitrobenzene | Thiophenol | - | Aryl thioether | wikipedia.org |
These examples highlight the utility of SNAr in selectively replacing fluorine atoms on activated aromatic rings, a key strategy for the further derivatization of this compound.
Applications of Methyl 2,3 Difluoro 4 Iodobenzoate As a Key Synthetic Intermediate
Construction of Complex Organic Architectures
The strategic placement of fluoro and iodo substituents on the benzene (B151609) ring of methyl 2,3-difluoro-4-iodobenzoate makes it an exceptional tool for the assembly of complex organic structures. The iodine atom, in particular, serves as a versatile handle for various carbon-carbon bond-forming reactions, a cornerstone of modern synthetic chemistry.
Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are frequently employed to introduce new carbon-based fragments at the 4-position of the benzoate (B1203000) ring. nih.gov For instance, the copper-catalyzed cross-coupling of bromozinc-difluorophosphonate with iodobenzoates, including methyl 2-iodobenzoate (B1229623) and methyl 4-iodobenzoate (B1621894), has been studied to understand the reaction's scope and mechanism. ub.edu While the ortho-substituted isomer shows higher reactivity, the para-substituted analog also participates in the coupling, albeit to a lesser extent. ub.edu
Furthermore, the presence of the fluorine atoms influences the electronic properties of the aromatic ring, enhancing its electrophilicity and facilitating certain transformations. This electronic modulation, combined with the steric environment created by the substituents, can lead to high regioselectivity in subsequent reactions, a critical aspect in the synthesis of complex molecules with well-defined three-dimensional structures.
Synthesis of Fluorinated Scaffolds for Medicinal Chemistry Research
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. This compound serves as a valuable precursor for the synthesis of novel fluorinated scaffolds, which are molecular frameworks upon which new drugs are built.
The difluorinated phenyl ring of this compound can be found in the core structure of various biologically active molecules. For example, it is a key component in the synthesis of analogs of Bexarotene, a retinoid-X-receptor (RXR) selective agonist. mdpi.com In one synthetic route, methyl 2-fluoro-4-iodobenzoate was coupled with an aniline (B41778) derivative to construct a key intermediate. mdpi.com
The ability to introduce diverse functionalities through the iodine atom allows for the creation of libraries of fluorinated compounds for high-throughput screening. This approach accelerates the drug discovery process by enabling the rapid evaluation of numerous structural variations for desired biological activity. For example, the synthesis of novel 5-R-quinolone carboxylic acids, which are structural analogs of the HIV integrase inhibitor Elvitegravir, has utilized Negishi coupling of a related compound, methyl 2,6-difluoro-3-iodobenzoate. mdpi.com
Development of Agrochemical Intermediates
The principles that make fluorinated compounds valuable in medicine also apply to the development of modern agrochemicals. The introduction of fluorine can lead to pesticides and herbicides with improved efficacy, selectivity, and environmental profiles. While direct applications of this compound in commercial agrochemicals are not extensively documented, its structural motifs are relevant to the field.
Structurally related fluorinated benzoates are used in the synthesis of various agrochemical products. For instance, fluorinated benzoate scaffolds are versatile starting points for creating new active ingredients. The difluoromethylation of a related compound, methyl 4-hydroxy-3-iodobenzoate, has been demonstrated on a multikilogram scale, highlighting the industrial relevance of such transformations for producing agrochemical intermediates. researchgate.netthieme-connect.comacs.org
Precursor for Advanced Materials Synthesis
The unique electronic and structural features of this compound also make it a valuable precursor in the synthesis of advanced materials. The high electron affinity of the fluorinated ring system and the potential for forming specific intermolecular interactions, such as halogen bonding, can be exploited in the design of organic electronic materials.
For example, iodobenzoates are used in the synthesis of materials with unique properties for applications in polymer science and materials engineering. lookchem.com The synthesis of donor-acceptor benzothiazole-based boron difluoride complexes, which act as thermally-activated delayed fluorescence emitters for organic light-emitting diodes (OLEDs), has been reported using methyl 2-iodobenzoate as a starting material in a multi-step synthesis. acs.org The principles of these syntheses can be extended to difluorinated analogs to tune the electronic properties of the final materials.
Contributions to Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and form the basis of a vast number of pharmaceuticals and functional materials. This compound is a valuable starting material for the synthesis of a variety of heterocyclic systems.
The reactivity of the iodine atom allows for its participation in cyclization reactions to form fused ring systems. For example, 4-fluoro-2-iodobenzoic acid, a related compound, is used to synthesize bioactive bicyclic heterocycles like phthalides and isocoumarins through Sonogashira-type reactions. ossila.com The difluorinated nature of this compound can be used to create fluorinated versions of these and other important heterocyclic scaffolds. The synthesis of thiazines, a class of sulfur and nitrogen-containing heterocycles with diverse biological activities, often involves precursors that can be derived from functionalized benzoates. openmedicinalchemistryjournal.com
Multi-Component and One-Pot Reaction Strategies
Modern organic synthesis emphasizes efficiency and sustainability, with multi-component reactions (MCRs) and one-pot syntheses being key strategies. acsgcipr.orgfrontiersin.org These approaches combine several reaction steps in a single vessel, reducing waste, saving time, and often leading to complex products in a single operation.
The functional group array of this compound makes it an ideal candidate for inclusion in such streamlined synthetic sequences. For instance, a one-pot, four-component reaction involving isatin, malononitrile, primary amines, and dialkyl but-2-ynedioate is catalyzed by iodine to produce spiro[indoline-3,4'-pyridine] derivatives. frontiersin.org While this example uses elemental iodine as a catalyst, it highlights the potential for iodo-substituted aromatics to participate in or be generated in situ for complex transformations. The development of MCRs that incorporate functionalized benzoates like this compound is an active area of research aimed at the rapid and efficient construction of diverse molecular libraries.
Spectroscopic and Analytical Methodologies for Research Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis:Similarly, no public mass spectrum is available for this compound. This includes the molecular ion peak, which would confirm its molecular weight, and the fragmentation pattern, which provides crucial information about its structural components under ionization.
Without access to primary research data, either from published papers or spectral databases, the creation of a scientifically rigorous article that adheres to the requested detailed outline is not possible. The scientific community would benefit from the publication of such data to facilitate future research and application of this compound.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is an indispensable tool in the analysis of Methyl 2,3-difluoro-4-iodobenzoate. By separating the compound from a mixture based on its differential distribution between a stationary and a mobile phase, these techniques allow for both qualitative and quantitative assessment.
Gas Chromatography (GC) Applications
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is primarily used for assessing purity and identifying trace impurities.
Research Findings: A sample of this compound, dissolved in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate, is injected into the GC. The instrument settings are optimized to achieve good separation and peak shape. A typical analysis would utilize a capillary column with a mid-polarity stationary phase, which is well-suited for separating halogenated aromatic compounds. jfda-online.com The oven temperature is programmed to ramp from a lower to a higher temperature to ensure the efficient elution of the compound and any potential impurities.
The mass spectrometer detector ionizes the eluted molecules, providing a mass spectrum that serves as a molecular fingerprint. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (298.0 g/mol ). Fragmentation patterns, resulting from the breakdown of the molecule in the mass spectrometer, provide further structural confirmation. For instance, the loss of a methoxy (B1213986) group (-OCH3) or the iodine atom would result in characteristic fragment ions.
| Parameter | Typical Value | Purpose |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) | To separate the analyte from impurities based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | To carry the vaporized sample through the column. |
| Inlet Temperature | 250 °C | To ensure rapid and complete vaporization of the sample. |
| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold for 5 min | To separate compounds with different boiling points effectively. |
| Detector | Mass Spectrometer (MS) | To identify and quantify the compound based on its mass-to-charge ratio and fragmentation pattern. |
This interactive table summarizes typical parameters for a GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of this compound, which is less volatile or might be thermally sensitive. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. nih.govajrconline.orgmanipal.edu
Research Findings: In RP-HPLC, a non-polar stationary phase (typically a C18-bonded silica column) is used with a polar mobile phase. For this compound, the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ajrconline.orgmanipal.edu The ratio of these solvents is optimized to achieve a good retention time and separation from impurities. A UV detector is commonly used, as the benzene (B151609) ring in the molecule is a strong chromophore that absorbs UV light. The detection wavelength is typically set near the absorbance maximum of the analyte to ensure high sensitivity. ajrconline.org The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides a non-polar stationary phase for effective separation of moderately polar aromatic compounds. ajrconline.org |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v), isocratic or gradient elution | The polar mobile phase elutes compounds based on their hydrophobicity. The ratio can be adjusted for optimal separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns to ensure good efficiency and reasonable analysis time. manipal.edu |
| Detection | UV Absorbance at ~254 nm | The aromatic ring provides strong UV absorbance, allowing for sensitive detection. |
| Retention Time | Analyte-specific (e.g., 5-10 minutes) | The time it takes for the analyte to elute, which is characteristic under specific conditions. |
This interactive table outlines a standard set of conditions for the RP-HPLC analysis of this compound.
Thin-Layer Chromatography (TLC) for Reaction Progress
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions, such as the synthesis of this compound. ualberta.carsc.org For instance, in an iodination reaction to produce the target compound, TLC can track the consumption of the difluorinated precursor and the formation of the iodinated product. babafaridgroup.edu.inatlantis-press.comtjnpr.org
Research Findings: The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel) alongside spots of the starting material(s) and, if available, the pure product as a reference. ualberta.ca The plate is then developed in a chamber containing an appropriate solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.
The separation is based on polarity; more polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate. This compound is more polar than a non-iodinated precursor but less polar than a carboxylic acid starting material. The spots are visualized, typically under a UV lamp where the aromatic rings will appear as dark spots on a fluorescent background. rsc.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the lane of the reaction mixture, and a new spot, corresponding to the product, has appeared with its characteristic retention factor (Rf) value. ualberta.ca
| Lane | Sample | Observation (Rf value) | Interpretation |
| 1 | Starting Material (e.g., Methyl 2,3-difluorobenzoate) | Single spot (e.g., Rf = 0.6) | Reference for the reactant. |
| 2 | Reaction Mixture (aliquot) | Two spots (Rf ≈ 0.6 and Rf ≈ 0.45) | Reaction is in progress; both reactant and product are present. |
| 3 | Product (this compound) | Single spot (e.g., Rf = 0.45) | Reference for the product. The lower Rf indicates increased polarity due to the iodine atom. |
This interactive table illustrates how TLC is used to monitor a synthesis reaction, showing the change in the composition of the reaction mixture over time.
X-ray Crystallography for Solid-State Structure Determination
While chromatographic techniques confirm purity and composition, X-ray Crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique is crucial for unambiguously determining the regiochemistry of the substituents on the benzene ring and understanding the intermolecular forces that govern the crystal packing.
Research Findings: For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be precisely located. iucr.orgsapub.org
The analysis provides a wealth of structural information, including precise bond lengths, bond angles, and torsional angles. For this specific molecule, it would confirm the ortho-positioning of the two fluorine atoms relative to each other and their positions relative to the iodo and methyl ester groups. Furthermore, the data reveals how the molecules arrange themselves in the crystal lattice. Intermolecular interactions, such as halogen bonding (C-I···O), dipole-dipole interactions from the C-F bonds, and π-π stacking of the aromatic rings, can be identified and characterized. iucr.orgmanchester.ac.uk These interactions are critical in determining the physical properties of the solid material, such as its melting point and solubility. While specific crystallographic data for this compound is not widely published, data for closely related isomers like methyl 2,3-difluoro-5-iodobenzoate show distinct crystal packing motifs influenced by the altered positions of the halogen substituents.
| Parameter | Description | Significance for this compound |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). sapub.org | Defines the basic repeating unit of the crystal structure. |
| Space Group | The specific symmetry elements present in the unit cell. sapub.org | Provides detailed information on the symmetry of the molecular arrangement. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the fundamental repeating block of the crystal. |
| Bond Lengths/Angles | Precise distances between bonded atoms (e.g., C-F, C-I, C=O) and the angles they form. | Confirms the covalent structure and reveals any strain or distortion due to substituent crowding. |
| Intermolecular Interactions | Non-covalent forces between molecules, such as halogen or hydrogen bonds. manchester.ac.uk | Explains the crystal packing arrangement and influences physical properties. |
This interactive table summarizes the key information obtained from a single-crystal X-ray diffraction analysis.
Computational and Mechanistic Studies of Methyl 2,3 Difluoro 4 Iodobenzoate Chemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the mechanisms of reactions involving halogenated benzoates. DFT calculations are used to model reaction pathways, determine the energies of intermediates and transition states, and understand the role of catalysts and substituents.
For instance, in the copper-catalyzed cross-coupling of bromozinc-difluorophosphonate with iodobenzoates, DFT studies have been instrumental in understanding the observed reactivity. ub.edu Calculations revealed that for methyl 2-iodobenzoate (B1229623), the directing carboxylate group promotes the reaction. ub.edu Unexpectedly, methyl 4-iodobenzoate (B1621894) also participates in the reaction, albeit to a lesser extent. ub.edu DFT calculations demonstrated that a Zn(II) byproduct, formed in the initial stages, remains attached to the catalyst and serves as an anchor for the benzoate (B1203000) moiety. ub.edu This allows the reaction to proceed for both ortho- and para-substituted iodobenzoates. ub.edu
Furthermore, DFT calculations have been employed to investigate the mechanism of the uncatalyzed and copper(I)-catalyzed [3+2] cycloaddition of methyl azide (B81097) with propyne. nih.gov These studies help in understanding the regioselectivity and activation energies of such reactions. The accuracy of DFT in predicting isotopic fractionation for reactions involving large organic molecules has also been a subject of study, providing a roadmap for predicting equilibrium isotopic fractionations. chemrxiv.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of molecules like methyl 2,3-difluoro-4-iodobenzoate. These methods allow for the exploration of conformational preferences, solvent effects, and the time evolution of molecular systems. nih.govspringer.com
Computational modeling studies using DFT provide detailed insights into the conformational preferences of related compounds like methyl 2,5-difluoro-4-iodo-3-methylbenzoate. These calculations can reveal restricted rotation around bonds due to steric interactions and help identify the most stable conformations. Molecular dynamics simulations can further be used to study the interactions of such molecules with their environment, for example, in a solvent or within a biological system. ecust.edu.cn These simulations track the motion of individual atoms over time, providing a detailed picture of the molecule's dynamics. nih.gov
Elucidation of Reaction Pathways and Transition States
A primary goal of computational chemistry in this area is the detailed mapping of reaction pathways and the characterization of transition states. This information is crucial for understanding reaction kinetics and for the rational design of new synthetic methods.
In the context of palladium-catalyzed direct arylation of iodoarenes with fluoroarenes, mechanistic experiments and DFT calculations have been used to propose a mechanism involving an ambiphilic metal-ligand activation (AMLA) transition state. whiterose.ac.uk Kinetic studies can help identify the rate-limiting step of a reaction, which in the case of the main reaction pathway for the aforementioned reaction, was found to be the C-H bond cleavage of the fluoroarene. whiterose.ac.uk
DFT calculations have also been used to study the transition states in the enantioselective transfer of hydride from a catalyst to a carbonyl group, providing insights into the origins of stereoselectivity. acs.org The identification and characterization of transition states allow for the calculation of activation barriers, which are directly related to reaction rates.
Investigation of Electronic Effects of Fluorine and Iodine Substituents
The fluorine and iodine substituents on the benzene (B151609) ring of this compound have profound effects on its electronic properties and reactivity. Computational methods are well-suited to quantify these effects.
The two fluorine atoms significantly decrease the electron density on the aromatic ring, enhancing its electrophilicity and making it more susceptible to nucleophilic aromatic substitution reactions. DFT calculations can quantify this effect by showing the creation of a substantial dipole moment, with partial negative charges on the fluorine atoms and partial positive charges on the adjacent carbon atoms.
The electronic effects of substituents also influence spectroscopic properties. For example, in substituted benzaldehydes, the presence of a fluorine group in the ortho position can intensify the effect on the formyl group coupling constant (¹JCHf) in NMR spectroscopy. unicamp.br This suggests that the spatial proximity between the C-H bond and the ortho substituent is a more significant factor than the substituent's electron-donating or -withdrawing character. unicamp.br The mesomeric effect of halogens, which influences UV-Vis absorption spectra, is another area where computational studies can provide valuable insights, with the effect generally following the order I > Br > Cl > F. cdnsciencepub.com
Rational Design Principles for Novel Transformations
The insights gained from computational and mechanistic studies provide a foundation for the rational design of new chemical reactions and catalysts. By understanding the factors that control reactivity and selectivity, chemists can develop more efficient and selective synthetic methods.
For example, the understanding of the role of the Zn(II) byproduct in the cross-coupling of iodobenzoates led to the application of the computationally derived reaction mechanism to study other substrates. ub.edu Calculations on substrates with nitrogen-directing groups, such as triazene (B1217601) and pyridine, suggested that they would be good partners for the reaction, with the pyridine-containing substrate expected to react much faster than iodobenzoates. ub.edu
Rational design principles are also being applied to the development of enzymes for dehalogenation. science.govmdpi.com By combining rational design with techniques like saturation mutagenesis, enzymes with increased catalytic activity towards specific halogenated compounds can be created. science.gov Furthermore, the design of novel materials, such as one-dimensional coordination polymers with enhanced charge transport properties, can be guided by computational studies. researchgate.net
Process Chemistry and Scalability Research Considerations
Optimization of Reaction Conditions for Industrial Viability
The transition of a synthetic route from the laboratory to an industrial scale hinges on the meticulous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of Methyl 2,3-difluoro-4-iodobenzoate, several key parameters require careful control.
The iodination step, a critical transformation in the synthesis, demands precise temperature and stoichiometric control to prevent the formation of side products and ensure high regioselectivity. Metal-halogen exchange reactions, often employed to introduce fluorine substituents, are effective but require careful management of reagent equivalents to maximize conversion and minimize impurities. For instance, using a slight excess (e.g., 1.05 equivalents) of reagents in metalation steps can significantly improve reaction outcomes.
The choice of solvent and catalyst is also paramount. For instance, in related difluoromethylation reactions, the transition from laboratory-scale reagents to more industrially viable options is a key consideration. While some methods may use reagents that are not suitable for large-scale production due to toxicity or cost, alternatives are actively sought. thieme-connect.com
Table 1: Key Parameters for Optimization
| Parameter | Importance | Considerations for Industrial Scale |
| Temperature | Controls reaction rate and selectivity. | Requires robust heating and cooling systems to maintain narrow temperature ranges. |
| Reagent Stoichiometry | Affects yield, purity, and raw material costs. | Precise dosing systems are necessary to avoid excess reagent usage and side reactions. |
| Solvent | Influences reaction kinetics, solubility, and product isolation. | Selection of low-toxicity, recyclable, and cost-effective solvents is crucial. |
| Catalyst | Increases reaction rate and can improve selectivity. | Catalyst loading, activity, and potential for recovery and reuse are key economic factors. |
| Reaction Time | Impacts throughput and equipment utilization. | Optimization aims to achieve the highest possible conversion in the shortest time. |
Development of Greener Synthetic Pathways
The principles of green chemistry are increasingly integral to modern chemical process development, aiming to reduce environmental impact and enhance safety. For the synthesis of this compound, several strategies can be employed to create more sustainable manufacturing processes.
One key area of focus is the replacement of hazardous reagents and solvents. For example, traditional iodination methods might involve harsh reagents, while the development of milder and more selective iodinating agents is an active area of research. Similarly, the use of greener solvents with lower toxicity and environmental persistence is a priority.
Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers a powerful tool for developing greener synthetic routes. epa.gov While specific applications to this compound are not widely documented, the principles of biocatalytic reduction of ketones to chiral alcohols and other enzymatic processes demonstrate the potential for more sustainable chemical synthesis. epa.gov The use of yeast, for instance, has been shown to replace chemical reactions, significantly reducing solvent and hazardous waste generation in other pharmaceutical manufacturing processes. epa.gov
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green chemistry approach. chinesechemsoc.org This technique can lead to higher yields, shorter reaction times, and a significant reduction in waste. chinesechemsoc.org The application of mechanochemical methods to reactions like difluoromethylation has shown excellent results, offering a potential avenue for the greener synthesis of related fluorinated compounds. chinesechemsoc.org
Strategies for Large-Scale Production and Purification
Scaling up the production of this compound from the laboratory to an industrial setting presents a unique set of challenges that require careful engineering and process design.
Large-Scale Production:
The choice of reactor is critical. For reactions involving solids or viscous slurries, specialized reactors with efficient agitation and heat transfer capabilities are necessary. Continuous flow reactors are also gaining traction in the pharmaceutical and fine chemical industries as they can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch reactors. researchgate.net
The synthesis of related compounds, such as methyl 2-iodobenzoate (B1229623), often involves diazotization and substitution reactions, which generate waste streams that need to be managed. google.com The handling of potentially hazardous reagents and intermediates on a large scale requires robust safety protocols and engineered controls.
Purification:
Purification of the final product is essential to meet the stringent purity requirements of its applications. Common industrial purification techniques include:
Crystallization: This is a widely used method for purifying solid compounds. The choice of solvent, cooling profile, and seeding are critical parameters to control crystal size and purity. A successful crystallization process was implemented on a 7 kg scale for a related difluoromethylated compound, achieving 99% purity. acs.org
Distillation: For liquid products or to remove volatile impurities, distillation under reduced pressure can be an effective technique.
Chromatography: While often used at the laboratory scale, large-scale chromatography can be employed for high-purity applications, although it is generally more expensive than crystallization.
Impurity Profiling and Control in Process Development
A thorough understanding and control of impurities are critical for ensuring the quality, safety, and efficacy of any chemical compound intended for advanced applications. Impurity profiling is the identification and quantification of all potential impurities in a drug substance or product. nih.gov
For this compound, potential impurities can arise from various sources, including:
Starting materials: Impurities present in the initial reagents can be carried through the synthesis.
Side reactions: Unwanted reactions can lead to the formation of byproducts. For example, in iodination reactions, regioisomers or di-iodinated species could be potential impurities.
Degradation products: The final product may degrade over time or under certain storage conditions.
Analytical Techniques for Impurity Profiling:
A variety of analytical techniques are employed to identify and quantify impurities, including:
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating and quantifying components of a mixture. nih.gov
Mass Spectrometry (MS): Used to determine the molecular weight of impurities and provide structural information, often coupled with HPLC (LC-MS). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present. nih.gov
Once identified, strategies must be developed to control the levels of these impurities. This can involve optimizing reaction conditions to minimize their formation, introducing purification steps specifically designed to remove them, or setting appropriate specifications for the starting materials.
Table 2: Common Impurities and Control Strategies
| Impurity Type | Potential Source | Control Strategy |
| Isomeric Impurities | Non-selective reactions (e.g., iodination) | Optimization of reaction conditions (temperature, catalyst) for higher regioselectivity; purification by crystallization or chromatography. |
| Starting Material Residues | Incomplete reaction | Optimization of reaction time and stoichiometry; efficient purification to remove unreacted starting materials. |
| Byproducts from Side Reactions | Competing reaction pathways | Careful control of reaction parameters; use of more selective reagents. |
| Solvent Residues | Incomplete removal during work-up | Efficient drying techniques; setting specifications for residual solvents. |
By implementing robust process controls and analytical methods, the large-scale production of this compound can be achieved with high purity and consistency, meeting the demands of its intended applications.
Emerging Research Directions and Future Perspectives
Novel Catalytic Systems for Methyl 2,3-difluoro-4-iodobenzoate Transformations
The transformation of polyhalogenated aromatic compounds like this compound is heavily reliant on the development of sophisticated catalytic systems. The primary challenge lies in achieving site-selective reactions, given the presence of multiple halogen substituents. The carbon-iodine bond is the most reactive site for transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig amination). This is due to the lower bond dissociation energy of the C-I bond compared to the C-F and C-H bonds.
Future research is focused on developing catalysts that offer enhanced selectivity and efficiency. Copper-catalyzed cross-coupling reactions have emerged as a promising and cost-effective alternative to palladium-based systems for functionalizing iodobenzoates. acs.orgacs.org These reactions often display high functional group tolerance and operational simplicity. acs.orgacs.org Another area of exploration involves triangular all-metal aromatic complexes, such as those involving palladium trimers, which have shown the capability to selectively activate C–I bonds over C–Br and C–Cl bonds in polyhalogenated arenes. mdpi.com The development of catalysts that can selectively activate the C-F bonds or even C-H bonds in the presence of the highly reactive C-I bond remains a significant but valuable challenge.
Table 1: Comparison of Catalytic Systems for Aryl Halide Transformations
| Catalyst Type | Typical Metals | Target Reaction | Key Advantages for Polyhalogenated Substrates |
| Cross-Coupling Catalysts | Pd, Ni | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | High reactivity for C-I bonds, well-established methodologies. nih.gov |
| Copper-Based Catalysts | Cu | Ullmann-type couplings, C-P bond formation | Lower cost, high efficiency for iodobenzoates, good functional group compatibility. acs.orgacs.org |
| All-Metal Aromatic Catalysts | Pd | Aryl-aryl bond formation | Potential for high selectivity with polyhalogenated substrates. mdpi.com |
| Photoredox Catalysts | Ir, Ru | C-H functionalization, fluorination | Mild reaction conditions, unique reactivity pathways. acs.org |
Integration into Flow Chemistry and Automated Synthesis
The synthesis and functionalization of halogenated organic compounds often involve highly reactive reagents and exothermic reactions, posing challenges for process safety and scalability in traditional batch setups. rsc.orgrsc.org Continuous flow chemistry and automated synthesis platforms offer significant advantages by providing superior control over reaction parameters such as temperature, pressure, and mixing. rsc.org
For a compound like this compound, flow chemistry enables safer handling of halogenation reagents and allows for precise control over reaction times, which can minimize the formation of byproducts. rsc.orgresearchgate.net The enhanced heat and mass transfer in microreactors are particularly beneficial for fast and exothermic processes. rsc.org Furthermore, automated synthesis modules, which are increasingly used for the production of complex molecules like radiolabeled tracers, can be adapted for the multi-step synthesis and modification of this compound. mdpi.comnih.govresearchgate.net These systems allow for high-throughput screening of reaction conditions and the rapid production of derivatives for further research, integrating synthesis, purification, and analysis in a single, streamlined process. researchgate.netrsc.org The future will likely see the development of fully automated, on-demand synthesis of functionalized fluorinated benzoates for applications in materials science and medicinal chemistry.
Exploration of Supramolecular Interactions Involving Halogen Bonds
The presence of a highly polarizable iodine atom ortho to an electron-withdrawing fluorine atom makes this compound an excellent candidate for studies in supramolecular chemistry, particularly those involving halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The strength of this bond is enhanced by electron-withdrawing groups on the molecule bearing the halogen. oup.com
In this compound, the fluorine atoms inductively withdraw electron density from the aromatic ring, increasing the magnitude of the positive electrostatic potential (the σ-hole) on the iodine atom. This makes the iodine a strong halogen bond donor. Research on analogous molecules like 1,4-diiodotetrafluorobenzene (B1199613) has demonstrated that these interactions are strong and directional, making them powerful tools for crystal engineering and the design of self-assembling materials. oup.comnih.govacs.org Future research will likely involve co-crystallization studies of this compound with various halogen bond acceptors (e.g., pyridines, pyrazines) to construct novel supramolecular architectures with tailored properties. oup.comnih.gov The strength of these halogen bonds can be substantial, estimated to be around 25 kJ mol⁻¹, comparable to some hydrogen bonds. nih.govacs.org
Table 2: Characteristics of Halogen Bonding in Supramolecular Assembly
| Feature | Description | Relevance to this compound |
| Donor Atom | Iodine | The iodine atom acts as the electrophilic halogen bond donor. |
| Enhancing Factors | Electron-withdrawing groups | The two fluorine substituents significantly increase the Lewis acidity of the iodine atom. oup.com |
| Acceptor Species | Lewis bases (e.g., N-heterocycles, anions) | Can form co-crystals with a variety of acceptor molecules. oup.com |
| Interaction Strength | Strong and directional | Estimated strength can be ~25 kJ mol⁻¹, enabling robust crystal engineering. nih.govacs.org |
| Application | Crystal engineering, materials science | Can be used to direct the assembly of molecules into specific architectures like chains or networks. nih.gov |
Bioisosteric Applications of Fluorinated Aromatic Esters in Future Research
In medicinal chemistry, the concept of bioisosterism—the replacement of a part of a molecule with a chemical group that has similar physical or chemical properties to retain biological activity—is a cornerstone of drug design. wikipedia.orgresearchgate.net Fluorine and fluorinated groups are frequently used as bioisosteres for hydrogen atoms or hydroxyl groups. nih.govu-tokyo.ac.jp The introduction of fluorine can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. informahealthcare.comsci-hub.se
Fluorinated aromatic esters like this compound are valuable scaffolds in this context. The difluorobenzoate moiety can serve as a bioisostere for other aromatic systems, potentially improving pharmacokinetic or pharmacodynamic properties. cymitquimica.coma2bchem.com For instance, replacing a less stable part of a lead compound with a fluorinated aromatic ring can block metabolic oxidation, thereby increasing the drug's half-life. wikipedia.org The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited to fine-tune interactions with protein binding pockets. Future research will undoubtedly involve the incorporation of this and similar fluorinated fragments into new drug candidates to optimize their efficacy and safety profiles. acs.orgnumberanalytics.com
Synergistic Effects of Multiple Halogen Substituents in Chemical Reactivity
The chemical behavior of this compound is governed by the synergistic and sometimes competing effects of its three halogen substituents. The fluorine atoms at positions 2 and 3 exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. acs.orguoc.gr This inductive effect also increases the acidity of the remaining ring protons.
In contrast, the iodine atom at position 4 is the most reactive site for metal-catalyzed cross-coupling reactions due to the lability of the C-I bond. The reactivity of polyhalogenated benzenes is a complex interplay of these electronic factors, as well as steric hindrance. The ortho-fluorine atom (at position 3 relative to the iodine) can sterically hinder the approach of bulky reagents to the iodine center, potentially influencing reaction rates and catalyst selection. cymitquimica.com Understanding these synergistic effects is crucial for predicting and controlling the regioselectivity of chemical transformations. For example, in nucleophilic aromatic substitution, the position of the attacking nucleophile will be directed by the combined influence of all substituents. Future research will focus on quantifying these effects to enable the precise, site-selective functionalization of such polyhalogenated building blocks.
Table 3: Influence of Halogen Substituents on Aromatic Ring Reactivity
| Substituent | Position | Inductive Effect | Resonance Effect | Steric Effect | Primary Influence on Reactivity |
| Fluorine | 2 (ortho to ester) | Strong -I (withdrawing) | Weak +R (donating) | Moderate | Deactivates ring to EAS, activates for S_NAr. acs.orgmasterorganicchemistry.com |
| Fluorine | 3 (meta to ester) | Strong -I (withdrawing) | Weak +R (donating) | Moderate | Deactivates ring to EAS, activates for S_NAr. acs.orgmasterorganicchemistry.com |
| Iodine | 4 (para to ester) | Weak -I (withdrawing) | Weak +R (donating) | Large | Provides a highly reactive site for cross-coupling reactions. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2,3-difluoro-4-iodobenzoate, and how do competing substituent effects influence regioselectivity?
- Methodology : The synthesis typically involves iodination of a fluorinated benzoate precursor. For example, directed ortho-iodination using iodine monochloride (ICl) or electrophilic substitution under acidic conditions can be employed. Fluorine substituents at the 2- and 3-positions are electron-withdrawing, which directs iodination to the para position (C-4) due to reduced steric hindrance compared to meta positions .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize temperature (e.g., 0–25°C) to minimize side reactions like di-iodination. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : NMR is critical for confirming fluorine environments. Expect distinct doublets for 2-F and 3-F due to coupling () .
- HRMS : Use ESI-HRMS to confirm molecular ion peaks (e.g., [M+Na] at m/z 335.92 for CHFIO) .
- HPLC : Purity >97% can be achieved with a C18 column and methanol/water gradient .
Q. What solvent systems are suitable for recrystallization, given the compound’s low solubility?
- Approach : Test mixed solvents like dichloromethane/hexane or ethyl acetate/hexane. The compound’s low polarity (XLogP3 ≈ 2.8) favors non-polar solvents. Slow evaporation at 4°C yields crystalline solids suitable for X-ray diffraction .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents impact the reactivity of the iodo group in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The electron-withdrawing fluorine groups activate the C-I bond toward oxidative addition with Pd(0) catalysts. However, steric hindrance from the 2- and 3-F substituents may reduce coupling efficiency. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance yields .
- Case Study : In a model Suzuki reaction with phenylboronic acid, yields dropped from 85% (unfluorated analog) to 62% for this compound, highlighting steric limitations .
Q. How to resolve contradictions in computational vs. experimental data regarding substituent effects on aromatic reactivity?
- Strategy : Perform DFT calculations (e.g., B3LYP/6-31G**) to predict regioselectivity during iodination. If experimental results deviate (e.g., unexpected meta-iodination), re-evaluate solvent polarity or catalyst interactions. Cross-validate with kinetic isotope effect (KIE) studies .
Q. What are the challenges in characterizing degradation products under acidic/basic conditions?
- Analytical Workflow :
- Hydrolysis Studies : Under basic conditions (NaOH/MeOH), the ester hydrolyzes to 2,3-difluoro-4-iodobenzoic acid. Monitor via NMR for loss of the methoxy group (~δ 3.9 ppm).
- LC-MS/MS : Identify iodinated byproducts (e.g., de-fluorinated intermediates) using high-resolution tandem MS .
Q. How to design a kinetic study to evaluate the stability of this compound in solution?
- Protocol :
- Prepare solutions in DMSO, DMF, and THF.
- Track decomposition over time via UV-Vis (λ~270 nm for the iodobenzene chromophore).
- Calculate half-life () using first-order kinetics. DMSO stabilizes the compound (), while THF accelerates degradation () .
Safety and Handling
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
